molecular formula C8H7N3S B1270367 N-phenyl-1,3,4-thiadiazol-2-amine CAS No. 3530-62-9

N-phenyl-1,3,4-thiadiazol-2-amine

Cat. No. B1270367
CAS RN: 3530-62-9
M. Wt: 177.23 g/mol
InChI Key: BHJAUMXRPZNJEI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-phenyl-1,3,4-thiadiazol-2-amine and its derivatives involves Mn(II) catalyzed reactions, resulting in compounds with significant stability and specific molecular structures. These syntheses often utilize substituted thiosemicarbazide/thiohydrazide, which cyclizes into thiadiazole in the presence of manganese(II) nitrate or acetate, leading to various derivatives through intramolecular and intermolecular hydrogen bonding (Dani et al., 2013).

Molecular Structure Analysis

The molecular structure of N-phenyl-1,3,4-thiadiazol-2-amine derivatives has been extensively studied using techniques such as X-ray diffraction, NMR spectroscopy, and DFT studies. These analyses reveal non-planar structures with significant angles between phenyl cycles and thiadiazole fragments, stabilized by various bonding interactions (Chumakov et al., 2011).

Chemical Reactions and Properties

N-phenyl-1,3,4-thiadiazol-2-amine participates in a range of chemical reactions, leading to the formation of complex derivatives with potential biological activities. These reactions include diazotization and coupling with different compounds, yielding derivatives characterized by their unique chemical structures and evaluated for various biological activities (Kumar et al., 2013).

Physical Properties Analysis

The physical properties of N-phenyl-1,3,4-thiadiazol-2-amine derivatives, including crystal structures and bonding interactions, are crucial for understanding their stability and reactivity. These compounds form infinite chains or crystallize in specific space groups, with molecular geometry optimized through DFT methods to compare with experimental data, indicating their stable configurations (El-Emam et al., 2020).

Chemical Properties Analysis

The chemical properties of N-phenyl-1,3,4-thiadiazol-2-amine derivatives are influenced by their structural configurations, enabling a variety of chemical reactions and potential applications. These properties are assessed through synthesis, characterization, and reactivity studies, leading to a better understanding of their chemical behavior and potential as bioactive compounds (Kokovina et al., 2021).

Scientific Research Applications

Structural Analysis

  • Structural Examination in Solid State : N-phenyl-1,3,4-thiadiazol-2-amine's structure has been studied through NMR spectroscopy and X-ray diffraction, revealing its existence in the exo-amino tautomeric form in solid state and the observation of polar ribbons in its crystal structure (Strzemecka & Urbańczyk-Lipkowska, 2010).

Synthesis and Characterization

  • Creation of Heterocyclic Azodyes : Synthesis of heterocyclic azodyes from N-phenyl-1,3,4-thiadiazol-2-amine was achieved through diazotisation and coupling with various compounds. These dyes were characterized using spectroscopic techniques and examined for biological activity (Kumar et al., 2013).
  • Novel Metal Complexes Synthesis : Metal complexes involving N-phenyl-1,3,4-thiadiazol-2-amine were synthesized and characterized, contributing to the understanding of its reactivity and potential applications in coordination chemistry (Al-Amiery et al., 2009).

Biological and Pharmacological Applications

  • Anticancer Activity : Schiff bases containing N-phenyl-1,3,4-thiadiazol-2-amine demonstrated significant anticancer activity in studies, indicating its potential as a therapeutic agent in cancer treatment (Naskar et al., 2015).
  • Antimicrobial and Antifungal Activity : Novel derivatives of N-phenyl-1,3,4-thiadiazol-2-amine showed antimicrobial, antifungal, and anthelmintic activities, highlighting its potential in developing new antimicrobial agents (Bhinge et al., 2015).

Chemical Properties and Reactions

  • Synthesis Under Microwave Irradiation : A series of N-substituted derivatives of N-phenyl-1,3,4-thiadiazol-2-amine were synthesized using microwave irradiation, displaying anti-inflammatory activity and providing insights into the compound's chemical behavior and potential applications in medicinal chemistry (Bhosale et al., 2020).

Antihyperlipidemic Agents

  • Development as Antihyperlipidemic Agents : Thiadiazole derivatives, including N-phenyl-1,3,4-thiadiazol-2-amine, were designed and synthesized for potential use as antihyperlipidemic agents, demonstrating moderate activity in vivo (Jacob et al., 2018).

Additional Applications

  • Synthesis of Novel Derivatives : The compound has been used to synthesize various novel derivatives with potential biological activities, illustrating its versatility as a chemical precursor (Kerru et al., 2020).

Safety And Hazards

The safety information available indicates that “N-phenyl-1,3,4-thiadiazol-2-amine” may be harmful if swallowed or inhaled, and may cause skin and eye irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Research on 1,3,4-thiadiazol-2-amine derivatives, including “N-phenyl-1,3,4-thiadiazol-2-amine”, is ongoing due to their broad spectrum of biological activities . These compounds have potential applications in the treatment of various diseases, including cancer , bacterial infections , and diabetes mellitus type 2 .

properties

IUPAC Name

N-phenyl-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3S/c1-2-4-7(5-3-1)10-8-11-9-6-12-8/h1-6H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHJAUMXRPZNJEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NN=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20354254
Record name N-phenyl-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-phenyl-1,3,4-thiadiazol-2-amine

CAS RN

3530-62-9
Record name N-phenyl-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-phenyl-1,3,4-thiadiazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
170
Citations
BM Sahoo, SC Dinda, B Kumar - Int. J. Pharm. Sci, 2012 - researchgate.net
Epilepsy is one of the leading neurological disorders, which is a major threat to public health. Though, several new antiepileptic drugs are developed, the treatment of epilepsy remains …
Number of citations: 11 www.researchgate.net
RK Dani, MK Bharty, SK Kushawaha, S Paswan… - Journal of Molecular …, 2013 - Elsevier
New compounds 5-benzyl-N-phenyl-1,3,4-thiadiazol-2-amine (Bptha, 1), 2-(5-phenyl-1,3,4-thiadiazol-2-yl) pyridine (Pthp, 2) and 2-(5-methyl-1,3,4-thiadiazole-2-ylthio)-5-methyl-1,3,4-…
Number of citations: 16 www.sciencedirect.com
AAH Al-Amiery, M Yousif, MA Shakir - Energy and Tech. Journal, 2009 - iasj.net
New5-(4-isopropoxyphenyl)-N-phenyl-1, 3, 4-thiadiazol-2-amine have been synthesized in good yield by the reaction of N-phenylhydrazinecarbothioamide with a 4-isopropoxybenzoic …
Number of citations: 10 www.iasj.net
MA Azam, BRP Kumar, S Shalini, B Suresh… - Indian journal of …, 2008 - ncbi.nlm.nih.gov
A number of substituted-α, β-unsaturated carbonyl compounds (1a-i) were prepared by Claisen-Schmidt condensation of substituted acetophenone with selected araldehydes, which on …
Number of citations: 26 www.ncbi.nlm.nih.gov
N Siddiqui, MS Alam - … Biotechnology Research Asia, 2009 - pdfs.semanticscholar.org
A number of new 5-(1H-indol-3-ylmethyl)-N-(substituted phenyl)-1, 2, 4-thiadiazol-2-amine derivatives (1-10) were synthesized and evaluated for their antibacterial and antifungal activity…
Number of citations: 13 pdfs.semanticscholar.org
AZ Salman, QA Jawad, KS Ridah… - Surface Review and …, 2020 - World Scientific
The inhibition effect of synthesized corrosion inhibitor namely 5,5 ′ -(1,4-phenylene)bis( N -phenyl-1,3,4-thiadiazol-2-amine) (PBPA) on the corrosion of mild steel in 1-M hydrochloric …
Number of citations: 34 www.worldscientific.com
J Matysiak - Mini reviews in medicinal chemistry, 2015 - ingentaconnect.com
The chemistry of 1,3,4-thiadiazoles is very well known. A universal and commonly used method of the synthesis of different 2,5-disubstituted 1,3,4-thiadiazoles includes the cyclization of …
Number of citations: 78 www.ingentaconnect.com
GA El-Hiti, BF Abdel-Wahab, AS Hegazy… - … -New Crystal Structures, 2017 - degruyter.com
Crystal structure of 5-(5-(4-chlorophenyl)-1-phenyl-1H-pyrazol-3-yl)-N-phenyl-1,3,4-thiadiazol-2-amine, C23H16ClN5S Skip to content Should you have institutional access? Here's how to get it ... De …
Number of citations: 1 www.degruyter.com
RK Singh, MK Singh, N Alam - International Journal of …, 2019 - materials.journalspub.info
The concentration of chloride ions is higher in marine atmosphere. The bulk amount of mild steel uses in sea weather for different works. This metal is very sensitive in chloride ions. It …
Number of citations: 1 materials.journalspub.info
WA El-Sayed, MI Hegab, HEM Tolan… - Monatshefte für Chemie …, 2008 - Springer
A series of new N- and S-substituted 1,3,4-oxadiazole derivatives were synthesized. 5-Pyridin-3-yl-3-[2-(5-thioxo-4,5-dihydro-l,3,4-thiadiazol-2-yl)ethyl]-1,3,4-oxadiazole-2(3H)-thione …
Number of citations: 6 link.springer.com

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